molecular formula C4H9NO2S B1275138 N-Allylmethanesulfonamide CAS No. 59639-96-2

N-Allylmethanesulfonamide

Cat. No.: B1275138
CAS No.: 59639-96-2
M. Wt: 135.19 g/mol
InChI Key: TYVZEADQWCCODY-UHFFFAOYSA-N
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Description

N-Allylmethanesulfonamide is an organosulfur compound with the molecular formula C4H9NO2S. It is characterized by the presence of an allyl group attached to a methanesulfonamide moiety. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Biochemical Analysis

Biochemical Properties

N-Allylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been found to inhibit certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by sulfonamide-metabolizing enzymes, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported across cell membranes by sulfonamide transporters, which facilitate its uptake and distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations. These localization patterns can influence the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allylmethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

CH3SO2Cl+CH2=CHCH2NH2CH3SO2NHCH2CH=CH2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_2=\text{CHCH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHCH}_2\text{CH}=\text{CH}_2 + \text{HCl} CH3​SO2​Cl+CH2​=CHCH2​NH2​→CH3​SO2​NHCH2​CH=CH2​+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Allylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Allylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

N-Allylmethanesulfonamide can be compared with other sulfonamide compounds such as:

    Methanesulfonamide: Lacks the allyl group, making it less reactive in certain chemical reactions.

    N-Allylbenzenesulfonamide: Contains a benzene ring, which alters its chemical properties and applications.

Uniqueness: The presence of both the allyl and methanesulfonamide groups in this compound provides a unique combination of reactivity and versatility, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-prop-2-enylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-3-4-5-8(2,6)7/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVZEADQWCCODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405460
Record name N-Allylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59639-96-2
Record name N-Allylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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